![molecular formula C15H14N2O3S B2961168 Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421449-64-0](/img/structure/B2961168.png)
Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin and eye irritation, and respiratory effects .
Synthesis Analysis
The synthesis of this compound involves the C-3 position of the 2-(3’,4’,5’-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus. Various synthetic routes have been explored to obtain derivatives of 4,5,6,7-tetrahydrothieno pyridine, which exhibit diverse biological activities .
Molecular Structure Analysis
The structure of Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate consists of a piperidine ring fused to a thiophene ring. The nitrogen atom in the piperidine ring plays a crucial role in its biological activity .
Chemical Reactions Analysis
The compound has been investigated for its antiproliferative activity. The C-3 position of the 2-(3’,4’,5’-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus significantly influences its biological effects .
Aplicaciones Científicas De Investigación
Catalytic Applications
The compound is involved in catalytic applications, such as in Rh(III)-catalyzed decarboxylative coupling processes. It acts as a traceless activating group in the production of substituted pyridines with high regioselectivity, as studied by Neely and Rovis (2014) in their work on the decarboxylative coupling of acrylic acids with unsaturated oxime esters (Neely & Rovis, 2014).
Luminescence and Material Science
This chemical has been studied in the context of luminescent materials. Cariati et al. (2000) investigated its use in the solvent- and vapor-induced isomerization between luminescent solids, indicating its potential in the development of new materials with specific optical properties (Cariati et al., 2000).
Synthesis of Substituted Methyl Pyridinecarboxylates
Deady et al. (1971) focused on the synthesis of substituted methyl pyridinecarboxylates, which includes derivatives of the compound . Their work provides insights into general methods for preparing such compounds, highlighting its importance in chemical synthesis (Deady et al., 1971).
Antimicrobial Activities and Spectroscopy
Tamer et al. (2018) explored the antimicrobial activities and spectroscopic characterizations of pyridine-2-carboxylic acid and its derivatives. This research is relevant for understanding the biological activities and properties of related compounds, including Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate (Tamer et al., 2018).
OLED Applications
Davidson et al. (2018) studied the use of pyridine-2-carboxylate (pic) in the production of cyclometalated iridium complexes for OLEDs. Their research into modifying picolinate ligands has implications for the development of new materials for OLED technology (Davidson et al., 2018).
Drug Metabolism and Toxicology
Murray et al. (1997) investigated the induction of cytochromes P450 in rat liver by isomeric picoline N-oxides, related to the metabolism and toxicity of pyridine derivatives. This research is crucial for understanding how derivatives of Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate might interact with biological systems (Murray et al., 1997).
Safety and Hazards
- MSDS : Link
Propiedades
IUPAC Name |
methyl 5-(pyridine-2-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-15(19)13-10-6-9-21-12(10)5-8-17(13)14(18)11-4-2-3-7-16-11/h2-4,6-7,9,13H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBKWVJIMCGYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1C(=O)C3=CC=CC=N3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)
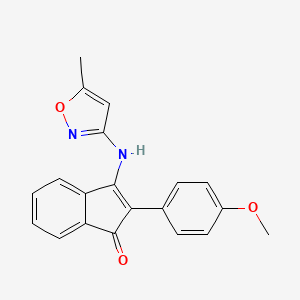
![3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2961091.png)
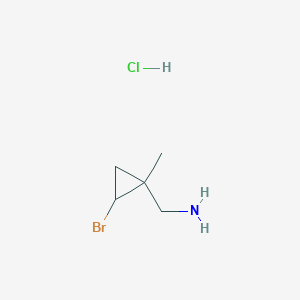
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)
![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)
![6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one](/img/structure/B2961098.png)
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)
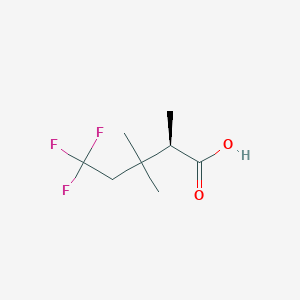
![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)
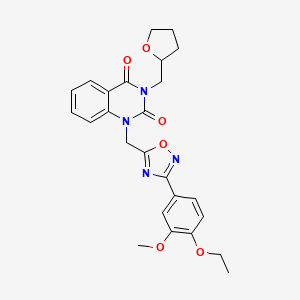
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)
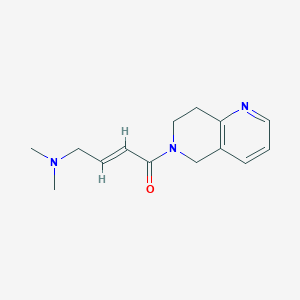
![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)